molecular formula C6H5CuS B072367 Thiophenol copper(I) salt CAS No. 1192-40-1

Thiophenol copper(I) salt

Cat. No. B072367
CAS RN: 1192-40-1
M. Wt: 172.72 g/mol
InChI Key: PNNJYDODNCALKD-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of thiophenol copper(I) salts often involves the reaction of copper sources with thiophenol or its derivatives. For example, copper(I) thiophenolate has been used as a copper source for the synthesis of Cu(I)-N-heterocyclic carbenes (Cu(I)-NHCs), demonstrating a dual mode of reactivity for the synthesis of thiophenolato-Cu(I)-NHCs and chloro-Cu(I)-NHCs via different pathways (Cisnetti, Lemoine, El-Ghozzi, Avignant, & Gautier, 2010).

Molecular Structure Analysis

The molecular structures of thiophenol copper(I) complexes have been elucidated through various spectroscopic and X-ray crystallographic techniques. For instance, studies on thiophenophane metal complexes with copper(II) and copper(I) highlight the structural versatility of these complexes, with evidence for S-coordinated thiophene in binuclear copper(II) complexes (Lucas, Liu, Newlands, Charland, & Gabe, 1989).

Chemical Reactions and Properties

Copper(I) salts, including those derived from thiophenol, are known to promote various chemical reactions. For example, copper(I) salt-promoted reactions of sulfur nucleophiles with vinyl bromides have been demonstrated to yield S-vinyl thiobenzoates and S,S′-vinylidene bisthiobenzoates in good yields, showcasing the reactivity of these complexes toward organic transformations (Ogawa, Hotta, Hayami, & Suzuki, 1992).

Physical Properties Analysis

The physical properties of thiophenol copper(I) salts, such as solubility, melting points, and stability, are crucial for their handling and application in chemical reactions. While specific data on these properties require further research, the solubility in organic solvents and thermal stability often dictate their use in organic synthesis and material science applications.

Chemical Properties Analysis

The chemical properties of thiophenol copper(I) salts, including their redox behavior, ligand exchange reactions, and catalytic activities, are of significant interest. These compounds often serve as catalysts or reagents in organic synthesis, such as in ligand-free copper-catalyzed C-S coupling reactions, demonstrating their utility in forming aryl-sulfur bonds with good chemoselectivity and functional group tolerance (Sperotto, van Klink, de Vries, & van Koten, 2008).

Scientific Research Applications

  • Catalyst in Synthesis Reactions :

    • Thiophenol Copper(I) salt is used as a copper source for the synthesis of Cu(I)-N-heterocyclic carbenes (Cisnetti et al., 2010). It facilitates the synthesis of both thiophenolato-Cu(I)-NHCs and chloro-Cu(I)-NHCs, displaying dual modes of reactivity.
  • Copper-Catalyzed Reactions :

    • Thiophenol Copper(I) salt is used in copper-catalyzed aryl-sulfur bond formation between aryl iodides and thiophenols. It acts as a catalyst in low amounts, allowing the synthesis of diaryl thioethers under mild conditions with good chemoselectivity and functional group tolerance (Sperotto et al., 2008).
  • Corrosion Inhibition :

    • Various thiophenol derivatives, including 2-Naphthalenethiol and 4-Chlorothiophenol, have been studied for their corrosion inhibition performance for copper in saline medium. These derivatives are adsorbed on the copper surface by Cu–S chemical bond and effectively inhibit corrosion (Lai et al., 2021).
  • Heavy Metal Ion Extraction :

    • Magnetic nanoparticles modified with poly(2-amino thiophenol) are used for the extraction of heavy metals ions like lead(II), copper(II), and silver(I). This application demonstrates the use of thiophenol derivatives for environmental and analytical chemistry (Sedghi et al., 2015).
  • Electronics and Semiconductors :

    • Thiophene Substituted Copper Phthalocyanines are used as hole transport materials in perovskite solar cell fabrication, showing potential for renewable energy applications (Ahmed et al., 2022).

Safety And Hazards

Thiophenol copper(I) salt is considered hazardous. It causes severe skin burns and eye damage. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

Future Directions

Thiophenol copper(I) salt has potential applications in various fields. For instance, it has been used in the preparation of graphene/copper composites with a thiophenol molecular junction for thermal conduction application . It also finds application in the synthesis of 2-aminophenyl sulfide derivatives via ring opening of readily available benzothiazole .

properties

IUPAC Name

benzenethiolate;copper(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S.Cu/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNJYDODNCALKD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5CuS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylthiocopper(I)

CAS RN

1192-40-1
Record name Phenylthiocopper(I)
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